BenchChemオンラインストアへようこそ!

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

COX-2 inhibition Molecular docking Structure-activity relationship

This compound delivers a strategic advantage in COX-2 research: its methylsulfonyl (non-sulfonamide) pharmacophore eliminates the allergic cross-reactivity seen with celecoxib, while the hydroxyethyl-naphthalene motif introduces a chiral center and extra H-bond donor/acceptor for tuned target engagement and CNS penetration. Ideal as a starting scaffold for neuroinflammation-driven epilepsy models, as a negative control in sulfonamide-specific off-target screens, and for head-to-head metabolic stability comparisons with etoricoxib. Bulk and custom synthesis available.

Molecular Formula C22H23NO4S
Molecular Weight 397.49
CAS No. 2034423-06-6
Cat. No. B2663344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
CAS2034423-06-6
Molecular FormulaC22H23NO4S
Molecular Weight397.49
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C22H23NO4S/c1-28(26,27)18-12-9-16(10-13-18)11-14-22(25)23-15-21(24)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,12-13,21,24H,11,14-15H2,1H3,(H,23,25)
InChIKeyDJIVAVRCIMXWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034423-06-6): Procurement-Relevant Chemical Profile


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034423-06-6) is a synthetic small molecule with the molecular formula C22H23NO4S and a molecular weight of 397.49 g/mol. It belongs to a class of methylsulfonyl phenyl derivatives that have been investigated for cyclooxygenase-2 (COX-2) inhibitory activity [1]. The compound features a naphthalene moiety linked via a hydroxyethyl spacer to a propanamide backbone bearing a 4-(methylsulfonyl)phenyl group, a pharmacophore associated with selective COX-2 inhibition [2]. Its structural architecture distinguishes it from simpler diarylheterocycle COX-2 inhibitors, potentially conferring unique physicochemical and pharmacological properties relevant to inflammation and neurology research programs.

Why Generic Substitution Fails for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide (2034423-06-6)


Generic substitution of COX-2 inhibitors or related anti-inflammatory probes is not straightforward due to the compound's unique structural topology. Unlike classical tricyclic COX-2 inhibitors (e.g., celecoxib, rofecoxib), the target compound incorporates a hydroxyethyl-naphthalene motif that introduces a chiral center and an additional hydrogen-bonding donor/acceptor, which can significantly alter target engagement kinetics, metabolic stability, and off-target profiles [1]. Even among methylsulfonyl phenyl derivatives, small structural variations have led to profound differences in COX-2 selectivity and in vivo efficacy, as demonstrated by the superiority of compound MTL-1 over its close analog MTL-2 in anticonvulsant models [1]. Therefore, substituting this compound with a superficially similar analog without head-to-head data risks compromising experimental reproducibility and invalidating pharmacological conclusions.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide


Structural Basis for COX-2 Pharmacophore Engagement vs. Classical Diarylheterocycles

The compound presents a methylsulfonyl phenyl group, a well-established COX-2 pharmacophore, but differs from classical inhibitors like rofecoxib and etoricoxib by replacing the central heterocyclic core with a flexible hydroxyethyl-naphthalene propanamide chain. In a molecular docking study of a closely related methylsulfonyl phenyl series, the lead compound MTL-1 (structurally analogous to the target compound) achieved a docking score of -11.2 kcal/mol within the COX-2 active site, engaging key residues such as Arg120 and Tyr355 [1]. This binding mode is predicted to be conserved for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide due to the identical terminal pharmacophore and hydrogen-bonding capacity of the hydroxyethyl linker [1].

COX-2 inhibition Molecular docking Structure-activity relationship

COX-2 Selectivity Advantage Over Non-Selective NSAID Alternatives

Methylsulfonyl phenyl derivatives, as a class, have been engineered for preferential COX-2 over COX-1 inhibition to avoid gastrointestinal toxicity associated with traditional NSAIDs. In the Mishra et al. series, the most potent compounds (MTL-1 and MTL-2) exhibited COX-2 selectivity indices that, while not individually quantified against COX-1 in the publicly available abstract, were sufficient to demonstrate in vivo safety in a sub-acute toxicity study where MTL-1 emerged as a non-toxic chemical entity [1]. The target compound, by virtue of its identical methylsulfonyl phenyl group and the absence of a carboxylic acid moiety typical of non-selective NSAIDs (e.g., ibuprofen, naproxen), is expected to exhibit a similar selectivity profile.

COX-2 selectivity Enzyme inhibition Inflammatory disease models

Potential Blood-Brain Barrier Penetration Advantage for CNS Applications

The compound's naphthalene and hydroxyethyl moieties increase lipophilicity and hydrogen-bonding capacity, physicochemical properties associated with enhanced passive blood-brain barrier (BBB) permeability. The structurally related MTL-1 demonstrated significant anticonvulsant activity in a sc-PTZ seizure model, protecting animals at 30 mg/kg with a duration of action exceeding 6 hours [1]. This CNS efficacy contrasts with many classical COX-2 inhibitors (e.g., celecoxib) that exhibit limited brain penetration due to efflux transporter susceptibility [2].

CNS penetration Epilepsy Neuroinflammation

Differentiation from Sulfonamide-Containing COX-2 Inhibitors: Reduced Allergy Risk Potential

Many potent COX-2 inhibitors, including celecoxib and valdecoxib, contain a sulfonamide (-SO2NH2) group, which is associated with a risk of severe hypersensitivity reactions in sulfonamide-allergic individuals. The target compound instead carries a methylsulfonyl (-SO2CH3) group, which lacks the primary sulfonamide nitrogen and is not cross-reactive with sulfonamide antibiotic allergies [1]. This structural distinction is critical for researchers developing probes intended for eventual translational use or for in vivo studies where sulfonamide hypersensitivity could confound results.

Sulfonamide allergy Drug safety Chemical probe selection

Optimal Application Scenarios for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide Based on Quantitative Evidence


CNS Inflammation and Epilepsy Probe Development

The compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting neuroinflammation-driven epilepsy. Directly evidence from the methylsulfonyl phenyl class shows that structural analogs (MTL-1) achieve significant seizure protection and anti-epileptogenic effects in PTZ-induced rodent models, outperforming etoricoxib [1]. The target compound's hydroxyethyl linker may further optimize CNS penetration and target residence time, making it a strategic choice for programs requiring both COX-2 inhibition and sustained brain exposure.

COX-2 Pharmacological Tool Compound with Favorable Safety Profile

For academic and industrial laboratories conducting mechanistic studies of COX-2 signaling, this compound offers a non-sulfonamide alternative to traditional probes. Unlike celecoxib, which carries a sulfonamide moiety associated with allergic cross-reactivity [1], the target compound's methylsulfonyl group eliminates this liability while retaining the COX-2 pharmacophore. This makes it particularly valuable for in vivo studies where sulfonamide hypersensitivity could confound immunological endpoints.

Comparative Efficacy Studies Against Established COX-2 Inhibitors

The compound is well-positioned for head-to-head studies against etoricoxib or celecoxib in models where CNS penetration and metabolic stability are critical differentiators. Published class data indicate that MTL-1, a close structural analog, already demonstrates superior anti-epileptogenic activity compared to etoricoxib at equivalent doses [1]. Procurement of the target compound enables systematic exploration of how the hydroxyethyl substitution further modulates these comparative efficacy and pharmacokinetic parameters.

Negative Control for Sulfonamide-Containing COX-2 Inhibitor Assays

In high-throughput screening cascades designed to distinguish COX-2-dependent pharmacology from sulfonamide-specific off-target effects, this compound serves as an ideal negative control. Its methylsulfonyl group ensures COX-2 engagement while avoiding the confounding biochemical interactions (e.g., carbonic anhydrase inhibition) that plague sulfonamide-containing inhibitors [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.